molecular formula C23H25N5O4S B8144846 Legumain inhibitor 1

Legumain inhibitor 1

Cat. No. B8144846
M. Wt: 467.5 g/mol
InChI Key: VSSJIMWXYOLCSR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Legumain inhibitor 1 is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Macrophage Function and Disease Studies : Inhibition of legumain in macrophages reveals new potential functions and substrates related to mitochondrial function and iron metabolism in diseases (Anderson et al., 2019).

  • Studying Structural and Physiological Properties : Synthetic inhibitors like CbzLAlaLAlaAzaAsn-Halomethylketone effectively inhibit mammalian legumain, providing tools for studying its properties (Niestroj et al., 2002).

  • Bone Health and Cancer Research : Legumain acts as a regulator of osteoclast formation and activity, influencing bone resorption and hypercalcemia (Choi et al., 1999).

  • Cancer Cell Viability and Assays : The inhibitor 10t is a potent and selective tool for cancer cell viability and colony formation assays (Ness et al., 2015).

  • Renal Disease and Extracellular Matrix Remodeling : Legumain is involved in extracellular matrix remodeling by degrading fibronectin in renal proximal tubular cells, potentially impacting renal interstitial fibrosis (Morita et al., 2007).

  • Development of Selective Inhibitors : Selective inhibitors based on aza-asparaginyl scaffolds show high potency and selectivity, aiding in understanding legumain's role in diseases (Lee & Bogyo, 2012).

  • Prodrug Development : The prodrug carbobenzyloxy-alanine-alanine-asparagine-ethylenediamine-etoposide shows potential as a legumain-cleavable antitumor agent (Stern et al., 2009).

  • Tumor Invasion and Metastasis : Overexpression of legumain in tumors contributes to tumor invasion and metastasis, providing a target for prodrug therapy (Liu et al., 2003).

  • Plant Biology : Studies on Arabidopsis thaliana legumain provide insight into proteolysis and ligation, aiding in designing optimized proteases and substrates (Zauner et al., 2018).

  • Cancer Therapy : Esomeprazole shows potential in anti-cancer therapy by inhibiting legumain enzyme activity to prevent metastasis (Zhao et al., 2020).

properties

IUPAC Name

N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSJIMWXYOLCSR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.